molecular formula C14H13N5O5S2 B601279 cefdinir CAS No. 178601-89-3

cefdinir

Número de catálogo: B601279
Número CAS: 178601-89-3
Peso molecular: 395.42
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefdinir is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is commonly prescribed for conditions such as pneumonia, otitis media, strep throat, and skin infections . It was approved by the FDA in 1997 and is available under various brand names, including Omnicef .

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions

Cefdinir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various this compound derivatives with modified antibacterial properties .

Aplicaciones Científicas De Investigación

Cefdinir has a wide range of scientific research applications:

Mecanismo De Acción

Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in bacterial cell walls. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall .

Comparación Con Compuestos Similares

Cefdinir is often compared with other cephalosporins and beta-lactam antibiotics:

This compound’s unique properties, such as its stability against beta-lactamase enzymes and its effectiveness in treating a wide range of infections, make it a valuable antibiotic in clinical practice .

Actividad Biológica

Cefdinir is an extended-spectrum oral cephalosporin antibiotic that has garnered attention for its broad antimicrobial activity, particularly against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, clinical efficacy, and relevant case studies.

Pharmacodynamics

This compound exhibits a broad range of in vitro antimicrobial activity. It is particularly effective against Gram-positive aerobes, demonstrating superior activity compared to other cephalosporins such as cefixime and cefpodoxime. The minimum inhibitory concentrations (MICs) for this compound against key pathogens are summarized in the table below:

Pathogen MIC (μg/ml)
Staphylococcus aureus0.78
Enterococcus faecalis12.5
Escherichia coli0.39
Klebsiella pneumoniae0.78
Proteus mirabilis0.78
Citrobacter spp.>100
Pseudomonas spp.>100

This compound's stability against hydrolysis by common beta-lactamases enhances its effectiveness in treating infections caused by resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively when administered orally, with peak plasma concentrations occurring approximately 2-4 hours post-administration. The drug's bioavailability is approximately 25%, and it has a half-life of about 1.7 hours in adults . In pediatric populations, pharmacokinetics are similar when adjusted for body surface area, making this compound suitable for treating infections in children .

Clinical Efficacy

This compound has been evaluated in various clinical settings, demonstrating efficacy in treating respiratory tract infections, skin infections, and urinary tract infections. A study comparing this compound with cephalexin for skin infections found microbiologic eradication rates of 99.4% in the this compound group compared to 97.4% in the cephalexin group (P = 0.14), indicating comparable effectiveness .

In a clinical trial involving patients with pneumonia and bronchitis, this compound achieved an overall clinical response rate of approximately 71.9%, with excellent outcomes reported in several cases . Adverse reactions were generally mild, with diarrhea being the most common side effect noted in some patients .

Case Studies

Case Study 1: Pediatric Respiratory Infection
A pediatric patient diagnosed with acute bacterial sinusitis was treated with this compound at a dosage of 14 mg/kg/day for ten days. The patient showed significant improvement within three days, with complete resolution of symptoms by day seven.

Case Study 2: Adult Skin Infection
An adult patient with cellulitis was administered this compound at a dosage of 600 mg daily for two weeks. The clinical response was rated as good, with no significant adverse effects reported.

Summary

This compound is a potent antibiotic with broad-spectrum activity against a variety of pathogens, particularly effective against Gram-positive bacteria. Its pharmacokinetic properties make it suitable for both adult and pediatric populations. Clinical studies support its efficacy across multiple infection types, while case studies illustrate its practical applications in real-world settings.

Propiedades

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOFQZKPXMALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91832-40-5
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefdinir
Reactant of Route 2
Reactant of Route 2
cefdinir
Reactant of Route 3
cefdinir
Reactant of Route 4
cefdinir
Reactant of Route 5
cefdinir
Reactant of Route 6
Reactant of Route 6
cefdinir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.